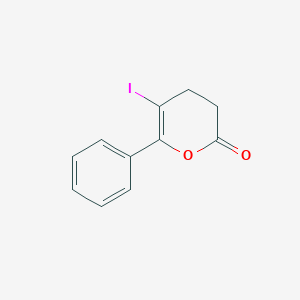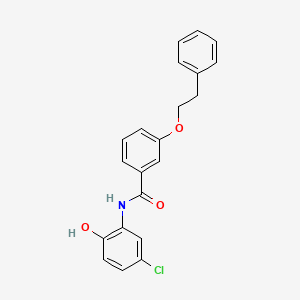![molecular formula C18H15N5O B12601065 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-80-9](/img/structure/B12601065.png)
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an ethoxy group at position 4 and a quinolin-3-yl group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxy-2-aminopyrimidine with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline derivatives: Compounds with a quinoline moiety are known for their antimicrobial and anticancer properties.
Uniqueness
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the ethoxy and quinolin-3-yl groups enhances its potential as a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
917759-80-9 |
|---|---|
Molekularformel |
C18H15N5O |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
4-ethoxy-6-quinolin-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O/c1-2-24-17-16-15(22-18(19)23-17)8-7-14(21-16)12-9-11-5-3-4-6-13(11)20-10-12/h3-10H,2H2,1H3,(H2,19,22,23) |
InChI-Schlüssel |
HWNJWLARHFZYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4N=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)






![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)



![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
